(+/-)-trans-GK563 is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and biochemistry. This compound is classified as a small organic molecule and is known for its unique structural properties that contribute to its biological activity.
The compound was first synthesized in the context of research focused on developing new therapeutic agents. Its synthesis and characterization have been documented in several scientific publications, which provide insights into its chemical properties and potential uses.
(+/-)-trans-GK563 falls under the category of synthetic organic compounds. It is often classified based on its functional groups, molecular structure, and biological activity. The compound's classification is crucial for understanding its interactions with biological systems and its potential therapeutic applications.
The synthesis of (+/-)-trans-GK563 typically involves multi-step organic reactions, utilizing various reagents and catalysts to achieve the desired molecular structure. Common methods for synthesizing such compounds include:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions. Detailed protocols often include stepwise monitoring of reaction progress through techniques like thin-layer chromatography or nuclear magnetic resonance spectroscopy.
The molecular structure of (+/-)-trans-GK563 can be described using its chemical formula and three-dimensional conformation. The compound features specific functional groups that are pivotal for its biological activity.
Key data points regarding the molecular structure include bond lengths, angles, and torsional angles, which can significantly influence the compound's reactivity and interactions with biological targets.
(+/-)-trans-GK563 can participate in various chemical reactions, including:
Understanding the reaction mechanisms is crucial for predicting how (+/-)-trans-GK563 will behave under different conditions. Reaction kinetics may also be studied to optimize synthesis routes or evaluate stability.
The mechanism of action of (+/-)-trans-GK563 involves its interaction with specific biological targets, such as enzymes or receptors.
Experimental data from in vitro and in vivo studies help elucidate how (+/-)-trans-GK563 exerts its effects at the molecular level. This includes binding affinity studies and functional assays that measure biological responses.
The physical properties of (+/-)-trans-GK563 include:
Chemical properties encompass reactivity with other substances, stability under different environmental conditions (e.g., light, heat), and degradation pathways.
Relevant data may include:
(+/-)-trans-GK563 has potential applications across several scientific domains:
Research continues to evolve around (+/-)-trans-GK563, highlighting its significance in drug discovery and development processes. Further studies are necessary to fully elucidate its capabilities and optimize its applications in various fields.
The epistemological framework governing (±)-trans-GK563 research interrogates how knowledge of its stereochemistry is constructed, validated, and contextualized. As a β-lactone inhibitor featuring two chiral centers, the compound's trans configuration imposes distinct spatial constraints that dictate its biomolecular interactions. The synthesis pathway—condensation of aliphatic aldehydes with aryl-substituted carboxylic acids followed by cyclization—yields diastereomeric mixtures necessitating rigorous configurational analysis [4]. This process exemplifies configurational epistemology, where structural knowledge arises from synthesizing empirical data from nuclear magnetic resonance (NMR), X-ray crystallography, and computational modeling.
Table 1: Analytical Techniques for Stereochemical Validation of (±)-trans-GK563
Method | Parameters Measured | Sensitivity Limits |
---|---|---|
Chiral HPLC | Enantiomeric excess (e.e.) | 0.1% e.e. |
NOESY NMR | Through-space proton proximities | 5 Å resolution |
X-ray Diffraction | Absolute configuration, bond angles/lengths | 0.01 Å precision |
Density Functional Theory | Energy minimization of conformers | ΔG ±0.5 kcal/mol |
The 1.0 nM inhibitory potency against GVIA calcium-independent phospholipase A₂ (GVIA iPLA₂) is contingent upon the trans orientation of the 3-(4-phenylbutyl) and 4-propyl substituents, which optimally positions the β-lactone electrophile for nucleophilic attack by Ser519 in the enzyme's catalytic dyad [4]. This knowledge emerges from reconciling synthetic chemistry data (diastereomer ratios, yields) with bioactivity datasets—a dialectic process affirming that stereochemical truth is both empirically derived and contextually interpreted within biochemical frameworks.
The ontology of (±)-trans-GK563 examines the being of its racemic form versus individual enantiomers, probing how chirality defines its existence as a biological entity. While synthetic routes produce racemates, molecular dynamics simulations reveal enantiomer-specific binding modalities: The (3R,4R) enantiomer adopts a binding pose with 2.8 kcal/mol lower energy than its (3S,4S) counterpart due to favorable van der Waals contacts with Phe889 and Ile902 residues [4]. This bifurcation in behavior underscores an ontological duality—the racemate exists as a superposition of states with divergent biological destinies.
Table 2: Enantiomer-Specific Bioactivity Profiles
Enantiomer | GVIA iPLA₂ IC₅₀ | GIVA cPLA₂ IC₅₀ | Apoptosis Inhibition (INS-1 cells) |
---|---|---|---|
(3R,4R) | 0.8 nM | 25 µM | 98% at 10 µM |
(3S,4S) | 350 nM | 32 µM | 22% at 10 µM |
The compound’s existence as a protein-binding entity manifests only upon lactone ring opening, which covalently anchors it to the enzyme. This becoming—from inert molecule to irreversible inhibitor—exemplifies process ontology. Kinetic studies confirm pseudo-first-order inactivation (k₂ = 4.7 × 10⁴ M⁻¹s⁻¹), demonstrating that the molecule’s essence as an inhibitor is actualized through serine acylation, fundamentally altering its chemical identity [4].
The synthesis of (±)-trans-GK563 aligns with three dominant paradigms in asymmetric methodology: chiral auxiliary applications, substrate-directed diastereocontrol, and catalytic enantioselective lactonization. The original racemic route—LDA-mediated aldol condensation of aryl acids with aldehydes, followed by tosylate-assisted cyclization—produces diastereomeric ratios up to 7:3 (anti:syn) [4]. This aligns with Cornforth-Evans transition state theory, where steric bulk minimization dictates diastereofacial selectivity.
Table 3: Asymmetric Synthesis Strategies for Enantiopure trans-GK563 Analogs
Strategy | Key Reagent/Catalyst | d.r. (anti:syn) | e.e. |
---|---|---|---|
Chiral Aldehyde Auxiliary | (S)-2-Phenylpropanal | 9:1 | N/A |
Sharpless Dihydroxylation | AD-mix-β (DHQD)₂PHAL | N/A | 94% |
Organocatalytic Lactonization | Bis-cinchona alkaloid catalyst | 8:1 | 89% |
Notably, the Sharpless catalytic asymmetric dihydroxylation—used successfully in trans-cyclooctene syntheses—offers a paradigm for enantioselective precursor synthesis [6]. Computational models (DFT transition state analysis) predict that β-lactone formation via intramolecular SN₂ attack favors the trans diastereomer when R³ = n-propyl due to reduced torsional strain (ΔΔG‡ = 1.8 kcal/mol vs. iso-propyl) [4]. This dovetails with Seebach’s principle of stereoelectronic control, where orbital symmetry overrides steric factors.
The β-lactone motif—as seen in natural products like tetrahydrolipstatin—exemplifies privileged reactivity, a paradigm positing that certain functional groups confer target selectivity across scaffolds. GK563’s 22,000-fold selectivity for GVIA iPLA₂ over GIVA cPLA₂ arises from complementary hydrophobic packing in the iPLA₂ active cleft, validating the paradigm’s predictive power for inhibitor design [4]. Future syntheses may incorporate ring-closing metathesis—a paradigm proven for eight-membered rings—to access novel analogs with constrained conformations enhancing potency [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7